![molecular formula C16H21NOS2 B14175715 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one CAS No. 914675-07-3](/img/structure/B14175715.png)
3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a combination of sulfanyl groups, a piperidinyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.
Addition of methylsulfanyl groups: This can be done using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The enone structure can be reduced to form the corresponding alcohol.
Substitution: The piperidinyl group can participate in substitution reactions, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Biological Studies: May be used as a probe or reagent in biochemical assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Wirkmechanismus
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In a chemical context, it may act as a catalyst or reactant, facilitating specific reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the piperidinyl group.
1-[4-(Piperidin-1-yl)phenyl]prop-2-en-1-one: Lacks the sulfanyl groups.
Uniqueness
The presence of both sulfanyl groups and a piperidinyl group in 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one makes it unique, potentially offering a combination of properties not found in similar compounds. This could result in unique reactivity, biological activity, or material properties.
Eigenschaften
CAS-Nummer |
914675-07-3 |
|---|---|
Molekularformel |
C16H21NOS2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NOS2/c1-19-16(20-2)12-15(18)13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
ZKUXZVQRAGYGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)N2CCCCC2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
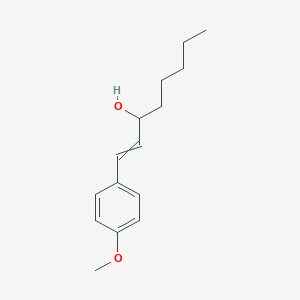
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
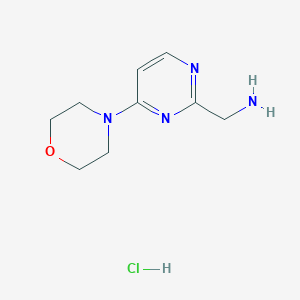
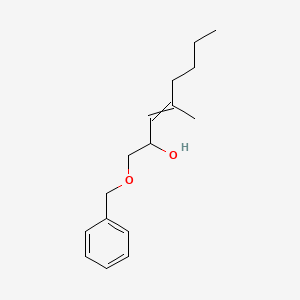
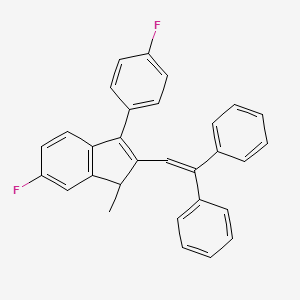
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
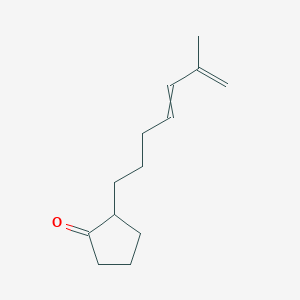
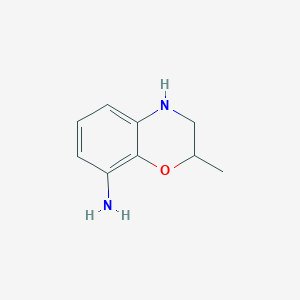
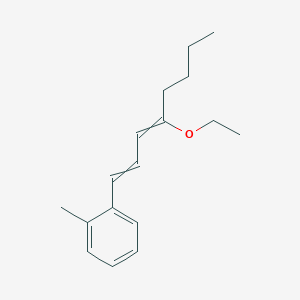
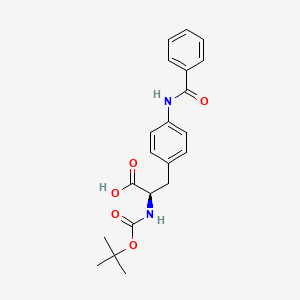

![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
